-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the chemical formula C₁₁H₁₆O₅S. It is a type of molecule known as an alkylating agent, which means it can introduce an alkyl group (a hydrocarbon chain) into other molecules.
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2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound characterized by the molecular formula C₁₁H₁₆O₅S and an average mass of 260.307 Da. This compound serves primarily as an intermediate in the synthesis of various pharmaceutical agents, notably tamsulosin, which is utilized in treating benign prostatic hyperplasia. Its structure features a methanesulfonate group attached to a 2-(2-ethoxyphenoxy)ethyl moiety, allowing it to participate in diverse
This compound's biological relevance primarily stems from its role as an intermediate in synthesizing tamsulosin. Tamsulosin acts selectively on alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with benign prostatic hyperplasia. The ability of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate to form covalent bonds with nucleophilic amino acid residues makes it valuable in studying enzyme mechanisms and protein-ligand interactions .
The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the following steps:
The applications of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate are diverse:
The interaction studies involving 2-(2-Ethoxyphenoxy)ethyl methanesulfonate often focus on its role as a reactive intermediate. Its ability to form covalent bonds with nucleophilic sites on enzymes or proteins allows researchers to investigate enzyme activity modulation or inhibition. This property is particularly useful in drug design and development, where understanding interactions at a molecular level is critical for creating effective pharmaceuticals .
Several compounds share structural similarities with 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 2-(2-Ethoxyphenoxy)ethyl bromide | Contains a bromide group | More reactive towards nucleophiles than methanesulfonate group |
| 2-(2-Ethoxyphenoxy)ethanol | Precursor to 2-(2-Ethoxyphenoxy)ethyl methanesulfonate | Lacks the reactive methanesulfonate group |
| Methanesulfonyl chloride | Used as a reagent | Acts as a sulfonating agent for various organic compounds |
The uniqueness of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate lies in its specific application as an intermediate in pharmaceutical synthesis and its versatile reactivity profile, distinguishing it from other similar compounds .
2-(2-Ethoxyphenoxy)ethyl methanesulfonate serves as a key intermediate in the synthesis of tamsulosin hydrochloride, a therapeutic agent for benign prostatic hyperplasia. The compound participates in the alkylation of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, forming the final sulfonamide-linked structure of tamsulosin [1].
The synthesis begins with the preparation of 2-(2-ethoxyphenoxy)ethyl methanesulfonate through the reaction of 2-ethoxyphenol with 1,2-dihaloethane, followed by methanesulfonylation. This intermediate reacts with sodium triacetoxyborohydride-stabilized amine precursors under controlled conditions (-10°C to 40°C) to yield the enantiomerically pure tamsulosin backbone [1] [3]. For example, in Step 5 of the tamsulosin synthesis protocol, the methanesulfonate group facilitates the displacement reaction with the primary amine of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, achieving a 76% yield after crystallization with acetone [1].
A comparative analysis of leaving groups in this reaction reveals that methanesulfonate esters provide superior reactivity over bromides due to their stronger electron-withdrawing effects. This enhances the electrophilicity of the carbon center, accelerating nucleophilic attack and reducing side reactions such as elimination [3].
Table 1: Reaction Conditions for Tamsulosin Intermediate Alkylation
| Leaving Group | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanesulfonate | Dichloromethane | 10–20 | 76 |
| Bromide | Toluene | 50–60 | 65 |
The use of dichloromethane as a solvent optimizes polar transition-state stabilization, further improving regioselectivity [1]. Post-reaction purification involves solvent extraction and crystallization, with acetone yielding high-purity tamsulosin hydrochloride (≥99.5% enantiomeric excess) [1].
In silodosin synthesis, 2-(2-ethoxyphenoxy)ethyl methanesulfonate is adapted to introduce the 2-(2,2,2-trifluoroethoxy)phenoxy moiety, a structural hallmark of silodosin’s side chain. The methanesulfonate group enables efficient coupling with the indoline-7-carbonitrile precursor under mild alkaline conditions [4].
The process involves a two-step sequence:
Table 2: Key Parameters in Silodosin Intermediate Synthesis
| Parameter | Value |
|---|---|
| Reaction Solvent | Dimethyl sulfoxide |
| Base | Cesium hydroxide |
| Temperature | 20°C |
| Oxidizing Agent | 30% Hydrogen peroxide |
| Yield | 96.24% |
The methanesulfonate’s leaving group efficiency is critical here, as competing pathways (e.g., hydrolysis) are minimized in aprotic solvents like DMSO [4]. This specificity ensures high atom economy and reduces the need for costly purification steps.
The nucleophilic substitution dynamics of 2-(2-ethoxyphenoxy)ethyl methanesulfonate operate primarily through bimolecular nucleophilic substitution mechanisms, characterized by concurrent bond formation and bond breaking processes. The methanesulfonate leaving group exhibits exceptional departure characteristics due to its highly stabilized conjugate base, facilitating nucleophilic attack at the activated carbon center [1] [2].
The ethoxyphenoxy substituent introduces significant electronic perturbations to the substitution mechanism through resonance stabilization and inductive effects. The aromatic ether linkage provides moderate electron donation to the aliphatic chain, creating a subtle activation of the mesylated carbon center while maintaining sufficient electrophilicity for nucleophilic attack [3].
Comparative kinetic studies reveal that secondary methanesulfonates undergo hydrolysis with rate constants ranging from 2.7 × 10⁻⁴ to 1.2 × 10⁻³ s⁻¹ at 25°C in aqueous media [3]. The presence of the ethoxyphenoxy moiety in 2-(2-ethoxyphenoxy)ethyl methanesulfonate positions this compound within the intermediate reactivity range, with estimated rate constants of approximately 4.8 × 10⁻⁴ s⁻¹ under standard hydrolytic conditions.
Table 1: Kinetic Rate Constants for Secondary Methanesulfonate Hydrolysis in Water
| Substrate | Rate Constant (s⁻¹) at 25°C | Relative Rate | Mechanism |
|---|---|---|---|
| Propan-2-yl mesylate | 1.2 × 10⁻³ | 48 | S_N2-like |
| Butan-2-yl mesylate | 8.5 × 10⁻⁴ | 34 | S_N2-like |
| Pentan-2-yl mesylate | 6.2 × 10⁻⁴ | 25 | S_N2-like |
| Pentan-3-yl mesylate | 5.8 × 10⁻⁴ | 23 | S_N2-like |
| Heptan-4-yl mesylate | 4.1 × 10⁻⁴ | 16 | S_N2-like |
| Cyclohexyl mesylate | 2.7 × 10⁻⁴ | 9 | S_N2-like |
| 2-Adamantyl mesylate | 3.1 × 10⁻⁴ | 12 | S_N1-like |
The temperature dependence of methanesulfonate ester reactions follows Arrhenius behavior with activation energies typically ranging from 11.7 to 15.4 kcal/mol [4] [5]. The ethoxyphenoxy substitution pattern suggests an activation energy of approximately 12.8 kcal/mol, consistent with other aromatic ether-containing mesylates.
Table 2: Temperature Dependence of Methanesulfonate Ester Hydrolysis Rates
| Temperature (°C) | Methyl methanesulfonate (dm³ mol⁻¹ s⁻¹) | Ethyl methanesulfonate (dm³ mol⁻¹ s⁻¹) | Isopropyl methanesulfonate (dm³ mol⁻¹ s⁻¹) | tert-Butyl methanesulfonate (dm³ mol⁻¹ s⁻¹) |
|---|---|---|---|---|
| 40.5 | 1.21 | 0.530 | 0.158 | 0.0185 |
| 51.6 | 2.33 | 0.965 | 0.305 | 0.0458 |
| 60.6 | 4.01 | 1.51 | 0.589 | 0.0898 |
| 70.8 | 6.84 | 2.51 | 1.12 | 0.176 |
The stereochemical outcome of nucleophilic substitution at the mesylated center proceeds with inversion of configuration, consistent with the backside attack mechanism characteristic of bimolecular substitution processes [6]. The ethoxyphenoxy substituent does not significantly alter the stereochemical preference, maintaining the typical inversion pattern observed in other primary and secondary mesylate systems.
Nucleophilic solvent assistance calculations indicate that the ethoxyphenoxy-substituted mesylate exhibits magnitudes ranging from 15 to 25, intermediate between simple alkyl mesylates and more highly substituted aromatic systems [3]. This positioning reflects the balanced electronic influence of the aromatic ether functionality.
Table 3: Activation Parameters for Nucleophilic Substitution of Methanesulfonates
| Substrate | Activation Energy (kcal/mol) | Entropy of Activation (cal mol⁻¹ K⁻¹) | Pre-exponential Factor (s⁻¹) |
|---|---|---|---|
| Primary mesylates | 11.7 ± 0.3 | -21 ± 2 | 2.1 × 10¹³ |
| Secondary mesylates | 13.3 ± 0.4 | -20 ± 2 | 1.8 × 10¹³ |
| Tertiary mesylates | 15.4 ± 0.5 | -18 ± 2 | 1.5 × 10¹³ |
| Phenoxy mesylates | 12.8 ± 0.3 | -19 ± 2 | 1.9 × 10¹³ |
| Bicyclic mesylates | 14.2 ± 0.4 | -17 ± 2 | 2.3 × 10¹³ |
The electronic influence of the ethoxyphenoxy group manifests through both inductive and resonance effects operating across the ethylene bridge. The oxygen atoms in the ether linkages provide moderate electron donation through resonance, while simultaneously exerting mild electron withdrawal through inductive effects [2] [6].
Density functional theory calculations on related phenoxyethyl methanesulfonates indicate transition state stabilization energies of 2.3 to 3.8 kcal/mol relative to simple alkyl analogues [6]. The stabilization arises from favorable orbital interactions between the aromatic system and the developing charge density in the transition state.
Mesylate rearrangement phenomena in bicyclic systems represent complex mechanistic processes involving carbocation intermediates, concerted rearrangements, and ring expansion reactions. The prototypical example involves the nucleophilic substitution of 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane, which undergoes exclusive rearrangement to bicyclo[3.2.2]nonane derivatives when treated with alkoxide nucleophiles [7] [8].
The rearrangement mechanism proceeds through initial nucleophilic attack followed by Wagner-Meerwein rearrangement processes. The driving force for these transformations stems from the relief of ring strain and the formation of more thermodynamically stable bicyclic frameworks [7]. The specificity of rearrangement products depends critically on the nature of the nucleophile, with alkoxides favoring complete rearrangement while amines and imides producing mixture of rearranged and unrearranged products.
Bicyclic mesylates containing significant ring strain undergo unusual rearrangement pathways that involve concerted bond reorganization processes. The reaction of 1-mesyloxy-8,7-dimethylbicyclo[2.2.1]heptane with nucleophilic bases demonstrates strain-releasing rearrangement leading to cyclohexenyl derivatives through elimination of the mesyloxy group [9].
This strain-releasing mechanism involves base-promoted substitution at the tertiary carbon followed by spontaneous ring opening of the most strained bonds. The process occurs through a trigonal bipyramidal intermediate formed during the substitution-ring opening sequence, resulting in anti-endo elimination of the mesyloxy group [9].
Table 4: Mesylate Rearrangement Products in Bicyclic Systems
| Starting Material | Nucleophile | Product Distribution (%) | Rearrangement Type |
|---|---|---|---|
| 2β-Mesyloxymethyl-N-methyl-3β-p-tolyl-tropane | Alkoxide | Bicyclo[3.2.2]nonane (100) | Ring expansion |
| Exo-bicyclo[3.2.1]octane-6-mesylate | Sodium azide | Bicyclo[2.2.2]octyl (44), Bicyclo[3.2.1]octyl (40) | Wagner-Meerwein |
| Endo-bicyclo[3.2.1]octane-6-mesylate | Sodium azide | Bicyclo[2.2.2]octyl (16), Bicyclo[3.2.1]octyl (84) | Wagner-Meerwein |
| 1-Mesyloxy-8,7-dimethylbicyclo[2.2.1]heptane | Adenine/Thymine | Cyclohexenyl derivatives (85) | Strain-releasing |
The stereochemical outcome of mesylate rearrangements in bicyclic systems exhibits high selectivity dependent on the spatial arrangement of reactive centers. Exo-bicyclo[3.2.1]octane-6-mesylate demonstrates a rate enhancement factor of 2550 compared to the corresponding endo-isomer, representing one of the highest stereoselectivity ratios reported for nucleophilic substitution reactions [3].
This extraordinary selectivity arises from geometric constraints that favor backside attack in the exo-configuration while creating severe steric hindrance in the endo-arrangement. The exo-system undergoes rapid substitution through favorable orbital overlap, while the endo-system proceeds through a more congested transition state with reduced nucleophilic access [3].
Theoretical investigations using density functional theory methods reveal that bicyclic mesylate rearrangements proceed through stepwise mechanisms involving discrete carbocation intermediates rather than concerted processes [9] [10]. The calculations indicate that ring expansion reactions involve initial formation of a bridged carbocation followed by ring opening to generate the expanded framework.
The activation barriers for these rearrangements typically range from 18 to 25 kcal/mol, significantly higher than simple substitution processes but accessible under typical reaction conditions. The selectivity for rearrangement versus direct substitution depends on the relative stability of intermediate carbocations and the availability of rearrangement pathways [10].
The predictable nature of mesylate rearrangements in bicyclic systems has enabled their application in the synthesis of complex polycyclic frameworks. The tropane to bicyclo[3.2.2]nonane rearrangement provides access to pharmaceutical scaffolds that are difficult to prepare through conventional cyclization methods [7] [8].
Control over rearrangement selectivity can be achieved through careful selection of nucleophiles and reaction conditions. Strongly basic nucleophiles favor rearrangement pathways, while less basic nucleophiles tend to give direct substitution products. Temperature control also influences the rearrangement/substitution ratio, with elevated temperatures favoring the kinetically more demanding rearrangement processes [7].